Substitution Pattern Divergence: 2,3-Dimethoxyphenyl vs. 3,4-Dichlorophenyl (TAK-715)
The target compound incorporates a 2,3-dimethoxyphenyl urea terminus, whereas TAK-715 (CAS 303162-79-0) bears a 3,4-dichlorophenyl group. TAK-715 is a well-characterized p38α MAPK inhibitor with an IC50 of 7.1 nM and 28-fold selectivity over p38β (IC50 = 200 nM), and no measurable inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [1]. The dimethoxy substitution replaces two hydrophobic chlorine atoms with hydrogen-bond-accepting methoxy groups, predicted to alter the kinase selectivity profile away from p38α/β and potentially toward targets that favor polar interactions in the solvent-exposed region of the ATP pocket. Direct comparative data are not yet published for the target compound.
| Evidence Dimension | Kinase inhibition potency and selectivity (p38α/p38β) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | TAK-715: p38α IC50 = 7.1 nM; p38β IC50 = 200 nM; 28-fold selectivity; inactive against p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 |
| Quantified Difference | Cannot be quantified due to absence of target compound data; predicted distinct selectivity based on substituent physicochemical divergence |
| Conditions | p38α and p38β enzymatic inhibition assays (TAK-715 data); target compound uncharacterized |
Why This Matters
The substituent switch from 3,4-dichloro to 2,3-dimethoxy fundamentally alters hydrogen-bonding and steric properties at the solvent-accessible terminus—a region critical for kinase selectivity—therefore the target compound cannot be assumed to replicate TAK-715's well-defined p38α selectivity profile without direct testing.
- [1] TAK-715 (PD010510). Probes & Drugs Portal. IC50: p38α = 7.1 nM, p38β = 200 nM. 28-fold selectivity for p38α over p38β. No inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1. Phase 2 clinical candidate. View Source
